molecular formula C14H13FN2OS B11842815 3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one

3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one

Cat. No.: B11842815
M. Wt: 276.33 g/mol
InChI Key: DLWZEQFIBPOGAK-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a fluorobenzyl group, and a thiophenyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the of an imine and a ketene.

    Introduction of the Amino Group: The amino group can be introduced through reactions using reagents such as ammonia or amines.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via reactions using fluorobenzyl halides.

    Incorporation of the Thiophenyl Group: The thiophenyl group can be introduced through such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azetidinone ring or the fluorobenzyl group, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under controlled temperatures and inert atmospheres.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Functionalized derivatives with varied chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through pathways involving inhibition, activation, or modulation of these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4-chlorobenzyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure with a chlorine atom instead of a fluorine atom.

    3-Amino-1-(4-methylbenzyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure with a methyl group instead of a fluorine atom.

    3-Amino-1-(4-bromobenzyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure with a bromine atom instead of a fluorine atom.

Properties

Molecular Formula

C14H13FN2OS

Molecular Weight

276.33 g/mol

IUPAC Name

3-amino-1-[(4-fluorophenyl)methyl]-4-thiophen-2-ylazetidin-2-one

InChI

InChI=1S/C14H13FN2OS/c15-10-5-3-9(4-6-10)8-17-13(12(16)14(17)18)11-2-1-7-19-11/h1-7,12-13H,8,16H2

InChI Key

DLWZEQFIBPOGAK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N

Origin of Product

United States

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